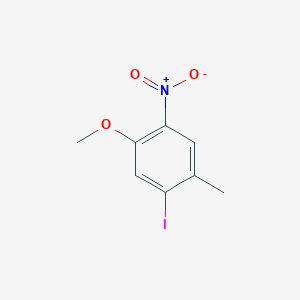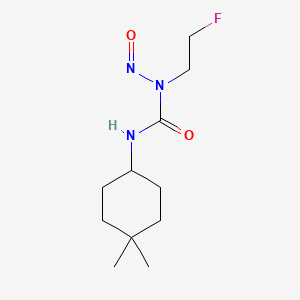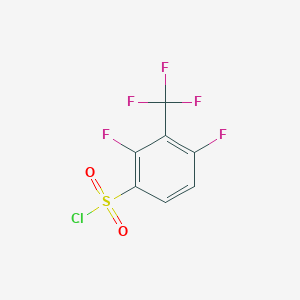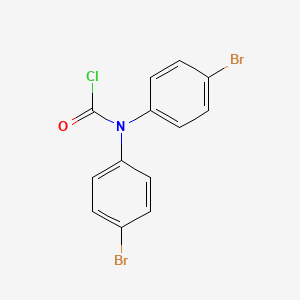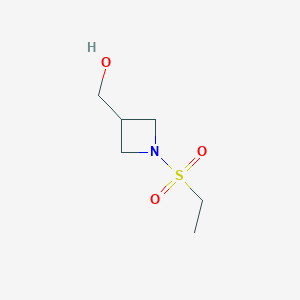
2-(2,4-Difluoro-3,5-dimethoxyphenyl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-Difluoro-3,5-dimethoxyphenyl)acetonitrile is an organic compound characterized by the presence of two fluorine atoms and two methoxy groups attached to a benzene ring, with an acetonitrile group as a substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Difluoro-3,5-dimethoxyphenyl)acetonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,4-difluoro-3,5-dimethoxybenzaldehyde.
Formation of Acetonitrile Group: The aldehyde group is converted to an acetonitrile group through a reaction with a suitable cyanide source, such as sodium cyanide or potassium cyanide, in the presence of a catalyst like ammonium chloride.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions, to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
2-(2,4-Difluoro-3,5-dimethoxyphenyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluorine atoms and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(2,4-Difluoro-3,5-dimethoxyphenyl)acetonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
作用机制
The mechanism by which 2-(2,4-Difluoro-3,5-dimethoxyphenyl)acetonitrile exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may inhibit or activate specific enzymes or receptors, leading to changes in cellular processes. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain targets, while the methoxy groups can influence its solubility and metabolic stability.
相似化合物的比较
Similar Compounds
2-(3,4-Dimethoxyphenyl)acetonitrile: Lacks fluorine atoms, which may result in different reactivity and biological activity.
2-(2,4-Difluorophenyl)acetonitrile: Lacks methoxy groups, affecting its solubility and interaction with biological targets.
2-(2,4-Dimethoxyphenyl)acetonitrile: Lacks fluorine atoms, leading to different chemical and biological properties.
Uniqueness
2-(2,4-Difluoro-3,5-dimethoxyphenyl)acetonitrile is unique due to the combination of fluorine and methoxy substituents, which confer distinct chemical reactivity and potential biological activity. The presence of fluorine atoms can enhance the compound’s stability and binding affinity, while the methoxy groups can improve its solubility and metabolic profile.
This compound’s unique structure makes it a valuable tool in various fields of research and industry, offering opportunities for the development of new materials and pharmaceuticals.
属性
分子式 |
C10H9F2NO2 |
|---|---|
分子量 |
213.18 g/mol |
IUPAC 名称 |
2-(2,4-difluoro-3,5-dimethoxyphenyl)acetonitrile |
InChI |
InChI=1S/C10H9F2NO2/c1-14-7-5-6(3-4-13)8(11)10(15-2)9(7)12/h5H,3H2,1-2H3 |
InChI 键 |
PKONMIRRLQTYHK-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=C(C(=C1)CC#N)F)OC)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


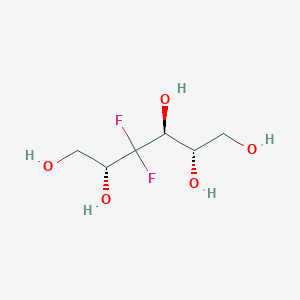
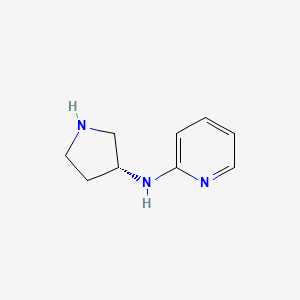
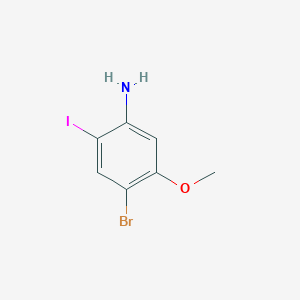
![(2S,3S,4S,5R,6R)-3,4,5-Trihydroxy-6-(3-((9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl)oxy)-3-oxo-2-phenylpropoxy)tetrahydro-2H-pyran-2-carboxylic acid](/img/structure/B12845045.png)
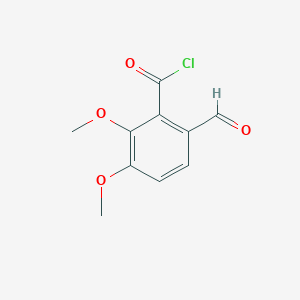
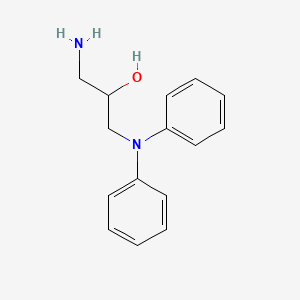

![2,5,7-Triazaspiro[3.5]nonan-6-one](/img/structure/B12845068.png)
